3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Techniques
- The determination of compounds similar to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, such as 3-bromo-4-hydroxybenzaldehyde, has been studied using gas chromatography. This method is characterized by its simplicity, speed, accuracy, and precision, offering a reliable approach for analyzing such compounds (Shi Jie, 2000).
Chemical Synthesis
- There has been a significant focus on improving the synthesis process of related compounds like 3-bromo-4-hydroxybenzaldehyde. For instance, a method using p-hydroxybenzaldehyde as the raw material and H2O2/HBr as the bromination agent was developed, achieving a product yield of up to 70.04%. This process is noted for being less environmentally polluting (Zhang Song-pei, 2009).
Environmental Chemistry
- The red alga Rhodomela larix has been found to contain compounds similar to this compound, such as 3-bromo-4-hydroxybenzaldehyde. These bromophenols have been isolated alongside other known bromophenols from the same species (Minoru Suzuki, Nobuhiko Kowata, E. Kurosawa, 1980).
Material Science
- Studies have been conducted on the solubility of compounds like 3-bromo-4-hydroxybenzaldehyde in various monosolvents. The solubility was found to increase with temperature and varied across different solvents. This research is crucial for understanding the properties and applications of such compounds in different solvents (Zhehua Jia, Hao Yin, Youhua Zhao, Hongkun Zhao, 2020).
Crystallography
- Crystallographic studies have been carried out on compounds structurally related to this compound, like 5-bromo-2-hydroxybenzaldehyde. These studies help in understanding the molecular structure and interactions, which is essential for material science and pharmaceutical applications (Y. Chumakov, P. Petrenko, T. B. Codita, V. Tsapkov, D. Poirier, A. Gulea, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFTCNMUHHQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346475 | |
Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3111-37-3 | |
Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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